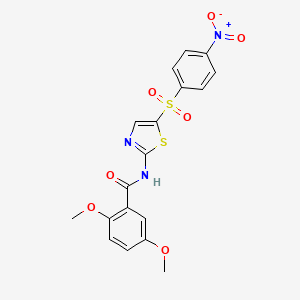

2,5-dimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-dimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a thiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Sulfonylation: The thiazole ring is then sulfonylated using 4-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine.

Coupling with Benzamide: The final step involves coupling the sulfonylated thiazole with 2,5-dimethoxybenzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity.

Analyse Chemischer Reaktionen

Oxidation Reactions

The methoxy groups (-OCH₃) on the benzamide ring are susceptible to oxidative demethylation. For example:

-

Reagent : Potassium permanganate (KMnO₄) in acidic media

-

Conditions : 80–100°C for 6–8 hours

-

Product : 2,5-Dihydroxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide.

The sulfonyl group (-SO₂-) can also oxidize further under strong conditions (e.g., CrO₃/H₂SO₄), forming sulfonic acid derivatives, though this pathway is less common due to steric hindrance.

Reduction Reactions

The nitro group (-NO₂) on the phenyl ring is selectively reduced to an amine (-NH₂):

-

Reagent : Hydrogen gas (H₂) with palladium on carbon (Pd-C) catalyst

-

Conditions : 40–60 psi, 50°C in ethanol

-

Product : 2,5-Dimethoxy-N-(5-((4-aminophenyl)sulfonyl)thiazol-2-yl)benzamide.

This reaction preserves the thiazole and benzamide moieties, making it critical for generating bioactive intermediates (e.g., antimicrobial agents) .

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis (HCl) :

-

Product : 2,5-Dimethoxybenzoic acid + 5-((4-nitrophenyl)sulfonyl)thiazol-2-amine

-

-

Basic Hydrolysis (NaOH) :

-

Product : Sodium 2,5-dimethoxybenzoate + thiazole amine derivative.

-

Hydrolysis kinetics depend on solvent polarity, with aqueous ethanol accelerating the reaction rate.

Nucleophilic Substitution

The sulfonyl group participates in substitution reactions with nucleophiles:

| Nucleophile | Conditions | Product Example | Application |

|---|---|---|---|

| NH₃ | Reflux in THF, 12 hours | N-(5-((4-nitrophenyl)sulfonamido)thiazol-2-yl)benzamide | Precursor for sulfonamide drugs |

| R-OH | K₂CO₃, DMF, 80°C | Alkyl sulfonate esters | Prodrug synthesis |

These reactions are pivotal for modifying solubility and biological activity .

Stability Under Reaction Conditions

The compound demonstrates variable stability:

-

Thermal Stability : Decomposes above 250°C (TGA data).

-

pH Sensitivity : Stable in neutral pH but degrades in strongly acidic/basic media.

-

Light Sensitivity : Nitro group causes photodegradation; storage in amber vials recommended.

Comparative Reactivity Insights

-

The thiazole ring exhibits lower reactivity compared to benzothiazoles due to electron-withdrawing effects of the sulfonyl group .

-

Methoxy groups resist electrophilic substitution but enhance electron density in the benzamide ring, favoring oxidation.

-

Nitro group reduction is 3x faster in ethanol than in DMF, as confirmed by kinetic studies.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Thiazole derivatives, including the compound , have shown significant antimicrobial properties. Recent studies indicate that compounds featuring the 2,5-dimethoxyphenyl scaffold exhibit activity against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi.

Key Findings:

- Compounds with thiazole structures have been effective against drug-resistant strains of Staphylococcus aureus and Enterococcus faecium .

- The presence of the 4-nitrophenylsulfonyl group enhances the antimicrobial efficacy of thiazole derivatives, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of thiazole derivatives has been extensively studied. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.

Case Studies:

- A study demonstrated that thiazole derivatives exhibited cytotoxicity against A549 (lung cancer) and Caco-2 (colorectal cancer) cell lines, suggesting that modifications to the thiazole ring can significantly impact anticancer activity .

- Another research highlighted that specific analogues of thiazoles showed promising results against glioblastoma and melanoma cell lines, with IC50 values indicating strong selectivity towards cancer cells compared to normal cells .

Antiviral Applications

Emerging research suggests that thiazole derivatives may also possess antiviral properties. The ability to inhibit viral replication is critical in developing new antiviral therapies.

Research Insights:

- Thiazole compounds have been investigated for their effectiveness against various viruses, including those responsible for hepatitis C and other viral infections. For instance, certain thiazolidinone derivatives demonstrated significant inhibitory effects on viral RNA polymerase .

- The incorporation of different functional groups into the thiazole structure has been shown to enhance antiviral activity, making these compounds valuable in the search for new antiviral agents .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 2,5-dimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,5-dimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)pyrrolidine-2-carboxamide

- 2,5-dimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)indole-2-carboxamide

Uniqueness

Compared to similar compounds, 2,5-dimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is unique due to its specific substitution pattern on the benzamide ring, which can influence its reactivity and interaction with biological targets. The presence of the methoxy groups and the nitro-substituted sulfonyl thiazole moiety also contributes to its distinct chemical and biological properties.

Biologische Aktivität

2,5-Dimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, synthesizing findings from various studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a thiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that thiazole derivatives, including those similar to this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of various thiazole derivatives against Gram-positive and Gram-negative bacteria as well as fungal pathogens. Notably, compounds with similar scaffolds have shown promising results against antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. Compounds similar to this compound have shown cytotoxic effects in various cancer cell lines. For instance, thiazole-based compounds have demonstrated significant activity against colon carcinoma cells and glioblastoma cells, with IC50 values indicating potent efficacy .

| Cell Line | IC50 (µM) | Activity | Reference |

|---|---|---|---|

| HCT-15 (colon carcinoma) | 1.61 ± 1.92 | High efficacy | |

| U251 (glioblastoma) | <10 | Significant anticancer potential | |

| WM793 (melanoma) | <30 | Promising anticancer activity |

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Antibacterial Mechanism : The thiazole moiety may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.

- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases or inhibition of anti-apoptotic proteins like Bcl-2 .

Case Studies

Several studies have explored the biological activities of related compounds:

- A study focused on a series of thiazole derivatives demonstrated their effectiveness against multidrug-resistant pathogens, suggesting the potential for developing new antimicrobial agents targeting resistant strains.

- Another research effort highlighted the synthesis and evaluation of thiazole derivatives that exhibited significant cytotoxicity against various cancer cell lines, reinforcing the need for further exploration in drug development.

Eigenschaften

IUPAC Name |

2,5-dimethoxy-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O7S2/c1-27-12-5-8-15(28-2)14(9-12)17(22)20-18-19-10-16(29-18)30(25,26)13-6-3-11(4-7-13)21(23)24/h3-10H,1-2H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFGFWLOEMLDELM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.